Lorlatinib was developed by Pfizer and is classified under the category of small molecule inhibitors. It specifically targets the anaplastic lymphoma kinase and c-ros oncogene 1, making it effective against various mutations associated with these kinases. The stable isotopes in lorlatinib-13C,d3 allow for enhanced tracking and analysis in pharmacokinetic studies, particularly in understanding its distribution and metabolism within biological systems.
The synthesis of lorlatinib-13C,d3 involves the incorporation of stable isotopes into the lorlatinib structure. The synthesis typically follows multi-step organic reactions, including:
The synthesis process must be carefully controlled to maintain the integrity of the isotopic labeling while achieving a high yield of the desired product.
The molecular formula for lorlatinib is , with a molecular weight of approximately 406.42 g/mol. The structure features a complex macrocyclic framework that includes multiple functional groups essential for its biological activity.
Lorlatinib-13C,d3 undergoes various chemical reactions typical for small molecules, including:
Lorlatinib exerts its therapeutic effects by inhibiting the activity of anaplastic lymphoma kinase and c-ros oncogene 1, which are crucial for tumor growth and survival in certain cancers. The mechanism involves:
Research indicates that lorlatinib can also modulate gene expression related to blood-brain barrier permeability, further enhancing its efficacy in treating central nervous system tumors.
Lorlatinib-13C,d3 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems that optimize bioavailability.
Lorlatinib-13C,d3 serves multiple scientific applications:
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3